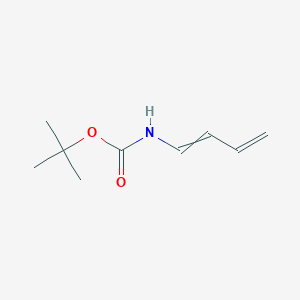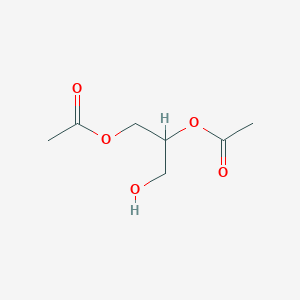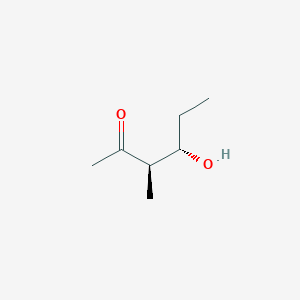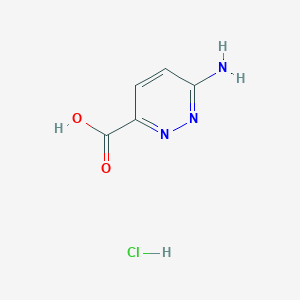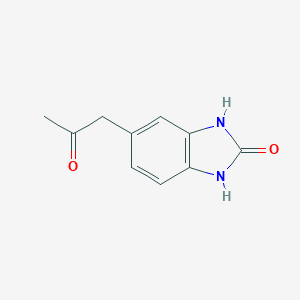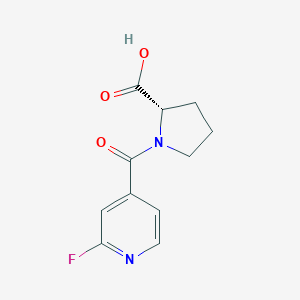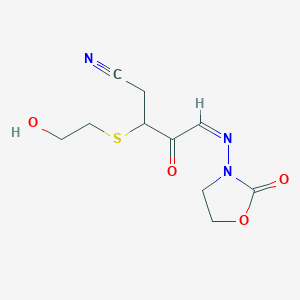
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is a chemical compound with a complex structure. It is also known as thio-oxazolidinone compound and is widely used in scientific research. This compound has been found to have several biochemical and physiological effects, which make it an important compound for research in various fields.
Wirkmechanismus
The mechanism of action of 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of bacterial and fungal cell walls. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile has several biochemical and physiological effects. It has been found to have antimicrobial, antifungal, and antiviral properties, which make it an important compound for research in the field of infectious diseases. It has also been found to have anticancer properties, which make it an important compound for research in the field of oncology.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile in lab experiments include its antimicrobial, antifungal, antiviral, and anticancer properties, which make it an important compound for research in various fields. The limitations of using this compound in lab experiments include its complex structure and the difficulty in synthesizing it.
Zukünftige Richtungen
There are several future directions for research on 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile. One direction is to further investigate its mechanisms of action in order to better understand how it works. Another direction is to develop new drugs based on this compound for the treatment of infectious diseases and cancer. Additionally, further research could be conducted on the synthesis of this compound in order to develop more efficient methods.
Synthesemethoden
The synthesis of 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile is a complex process that involves several steps. The first step involves the reaction of 2-chloroethyl ethyl sulfide with potassium thioacetate to form 2-(ethylthio)ethanol. The second step involves the reaction of 2-(ethylthio)ethanol with phosgene to form 2-(chloroformyl)ethyl ethyl sulfide. The third step involves the reaction of 2-(chloroformyl)ethyl ethyl sulfide with 2-oxo-3-oxazolidinecarboxylic acid to form 3-(2-chloroethylthio)-4-oxo-5-oxazolidinone. The final step involves the reaction of 3-(2-chloroethylthio)-4-oxo-5-oxazolidinone with sodium azide to form 3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile.
Wissenschaftliche Forschungsanwendungen
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile has been widely used in scientific research. It has been found to have several applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has been found to have antimicrobial, antifungal, and antiviral properties, which make it an important compound for research in the field of infectious diseases. It has also been found to have anticancer properties, which make it an important compound for research in the field of oncology.
Eigenschaften
CAS-Nummer |
113411-11-3 |
|---|---|
Produktname |
3-((2-Hydroxyethyl)thio)-4-oxo-5-((2-oxo-3-oxazolidinyl)imino)pentanenitrile |
Molekularformel |
C10H13N3O4S |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
(5Z)-3-(2-hydroxyethylsulfanyl)-4-oxo-5-[(2-oxo-1,3-oxazolidin-3-yl)imino]pentanenitrile |
InChI |
InChI=1S/C10H13N3O4S/c11-2-1-9(18-6-4-14)8(15)7-12-13-3-5-17-10(13)16/h7,9,14H,1,3-6H2/b12-7- |
InChI-Schlüssel |
MBSMKAWUFQXZME-GHXNOFRVSA-N |
Isomerische SMILES |
C1COC(=O)N1/N=C\C(=O)C(CC#N)SCCO |
SMILES |
C1COC(=O)N1N=CC(=O)C(CC#N)SCCO |
Kanonische SMILES |
C1COC(=O)N1N=CC(=O)C(CC#N)SCCO |
Synonyme |
3-(4-cyano-3-beta-hydroxyethylmercapto-2-oxobutylideneamino)-2-oxazolidone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



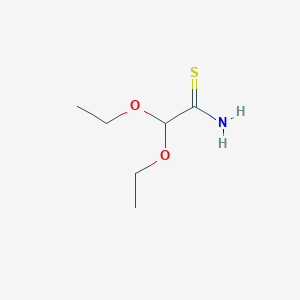
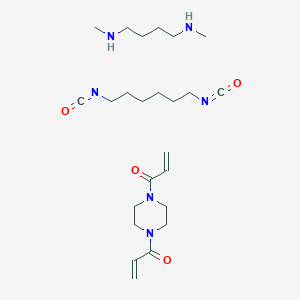
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)
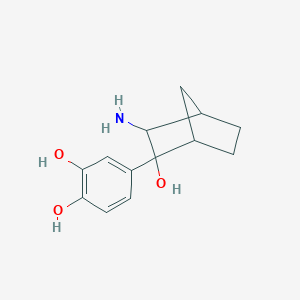
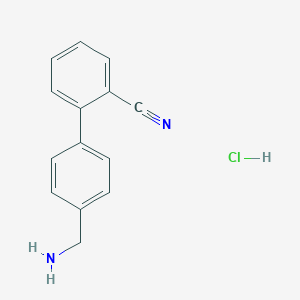
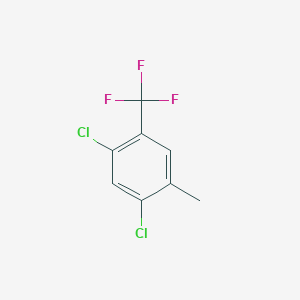
![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
